5-bromo-1-methyl-1H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
1781644-04-9 |
|---|---|
Molecular Formula |
C4H5BrN2O |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-bromo-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
InChI Key |
IPAWXSWZAALUKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 1h Pyrazol 3 Ol
De Novo Synthesis Approaches
De novo synthesis involves the creation of the pyrazole (B372694) ring from acyclic precursors. This foundational approach allows for the incorporation of desired substituents at specific positions from the outset.
The most classical and direct route to the pyrazol-3-ol core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically a β-ketoester, and a hydrazine (B178648) derivative. nih.govresearchgate.net To synthesize the 1-methyl-1H-pyrazol-3-ol scaffold, ethyl acetoacetate (B1235776) (a β-ketoester) is reacted with methylhydrazine.
The reaction proceeds through an initial condensation between the more reactive ketone carbonyl of the β-ketoester and one of the nitrogen atoms of methylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the stable heterocyclic pyrazol-3-ol ring. This method is highly efficient for producing pyrazolones. nih.gov The resulting 1-methyl-1H-pyrazol-3-ol can then be brominated in a subsequent step to yield the final product.
Table 1: Cyclocondensation for 1-methyl-1H-pyrazol-3-ol Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions |
| Ethyl acetoacetate | Methylhydrazine | 1-methyl-1H-pyrazol-3-ol | Basic or acidic catalysis, often in a protic solvent like ethanol |
A more sophisticated approach to pyrazole synthesis involves the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. chim.ityoutube.com For pyrazole synthesis, the key 1,3-dipole is a nitrile imine, which is typically generated in situ from a hydrazonoyl halide precursor by treatment with a base. chim.it
To construct the 1-methyl-1H-pyrazol-3-ol ring via this method, a nitrile imine bearing the N-methyl group would react with an alkyne dipolarophile that can provide the C3-hydroxyl and C5-hydrogen. For instance, a reaction between a suitable nitrile imine and an alkyne like propargyl alcohol could theoretically form the desired ring system. However, controlling the regioselectivity of the cycloaddition is a significant challenge and often results in a mixture of isomers. youtube.com The choice of substituents on both the nitrile imine and the alkyne heavily influences the frontier molecular orbital (FMO) interactions, which dictate the regiochemical outcome. chim.it This method, while powerful for accessing highly substituted pyrazoles, is less direct for the specific synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol compared to the cyclocondensation route.
Post-Synthetic Modification of Pyrazole Scaffolds
This strategy involves the synthesis of a simpler pyrazole derivative, such as 1-methyl-1H-pyrazol-3-ol, which is then chemically modified to introduce the bromine atom at the desired position.
The bromination of 1-methyl-1H-pyrazol-3-ol is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and generally reactive towards electrophiles. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the ring. The N-methyl group and the C3-hydroxyl group (which exists in tautomeric equilibrium with the C3-keto form of 1-methyl-2,4-dihydro-3H-pyrazol-3-one) are both activating and direct incoming electrophiles. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for bromination. jmcs.org.mx
Standard electrophilic brominating agents are effective for the bromination of pyrazol-3-ols.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds. nih.govmdpi.com The reaction is typically carried out in a solvent like acetonitrile (B52724) or chloroform (B151607). nih.govnih.gov Treating 1-methyl-1H-pyrazol-3-ol with one equivalent of NBS under mild conditions leads to the selective formation of 4-bromo-1-methyl-1H-pyrazol-3-ol. If the reaction proceeds further, dibromination at the 4-position can occur. nih.gov The use of ionic liquids has also been shown to promote high-yielding and regioselective monobromination with NBS. researchgate.net
Bromine (Br₂): Molecular bromine, often in a solvent like acetic acid or water, can also be used. researchgate.net However, Br₂ is highly reactive and can lead to over-bromination or the formation of byproducts, making it a harsher and sometimes less selective option than NBS. jmcs.org.mx
Table 2: Electrophilic Bromination of 1-methyl-1H-pyrazol-3-ol
| Substrate | Reagent | Solvent | Product |
| 1-methyl-1H-pyrazol-3-ol | N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | 4-bromo-1-methyl-1H-pyrazol-3-ol |
| 1-methyl-1H-pyrazol-3-ol | Bromine (Br₂) | Acetic Acid | 4-bromo-1-methyl-1H-pyrazol-3-ol (potential for byproducts) |
Photochemical methods offer an alternative pathway for bromination, often proceeding through a radical mechanism. The photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones (the tautomer of 1-methyl-1H-pyrazol-3-ol) using NBS in chloroform has been demonstrated to be a highly efficient method. nih.gov
The reaction is initiated by the photolysis of NBS to generate a bromine radical. The nature of the products formed is highly dependent on the duration of the photolysis. nih.gov In the absence of light, the reaction with NBS typically yields a mixture of the 4-bromo and 4,4-dibromo derivatives. nih.gov However, under UV irradiation, the reaction can be controlled to favor the formation of specific brominated products, including mono-brominated species. nih.govresearchgate.net This technique provides a selective and efficient method for preparing various brominated pyrazole derivatives.
Functional Group Interconversions Leading to the 3-Hydroxyl Group
The introduction of the hydroxyl group at the C3 position of the pyrazole ring is a critical step that can be achieved through various functional group interconversions. A common and effective strategy involves the demethylation of a 3-methoxy-pyrazole precursor.
One established method for O-alkylation, which can be reversed to yield the hydroxyl group, is the reaction of a pyrazol-3-ol with an alkylating agent like methyl iodide in an alkaline medium. mdpi.com For instance, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is accomplished by treating the corresponding 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide. mdpi.com This process is highly efficient, affording the methoxy (B1213986) derivative in high yield. mdpi.com
The reverse reaction, a demethylation, can be performed to introduce the 3-hydroxyl group. This transformation is a standard procedure in organic synthesis. The process typically involves treating the 3-methoxy-pyrazole with a strong acid or other demethylating agents to cleave the ether bond and reveal the desired hydroxyl group.
Another potential route involves the conversion of an amino group. The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine has been documented, which could serve as a precursor for conversion to the 3-ol derivative through methods like diazotization followed by hydrolysis. google.com This pathway highlights the versatility of functional group interconversions in accessing the target compound.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste, saving energy, and avoiding toxic substances. thieme-connect.com These approaches are increasingly being applied to the synthesis of heterocyclic compounds like this compound. thieme-connect.com
Solvent-free reactions represent a significant advancement in green chemistry, as they reduce pollution and simplify workup procedures. For the synthesis of related pyrazolones, reactions can be conducted by grinding reagents together, sometimes with a catalytic acid in a ball mill, to achieve high yields of over 90%. Another approach involves heating the reactants at elevated temperatures without a solvent. For example, using cerium sulfate (B86663) (Ce(SO₄)₂·4H₂O) as a reusable catalyst at 125°C allows for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol within 5-12 minutes with yields between 90-98%. The use of heterogeneous catalysts like ZnFe2O4 nanoparticles also facilitates solvent-free, one-pot multicomponent reactions for synthesizing pyrazole derivatives with excellent yields and short reaction times. researchgate.net
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Pyrazole Derivatives
| Feature | Conventional Solvent-Based Method | Solvent-Free Method |
|---|---|---|
| Catalyst | Often homogeneous catalysts | Heterogeneous, reusable catalysts (e.g., Ce(SO₄)₂, ZnFe₂O₄) researchgate.net |
| Reaction Time | Several hours | 5-15 minutes |
| Temperature | Often requires reflux | Elevated temperatures (e.g., 125°C) or room temperature (grinding) |
| Yield | Variable, often moderate | High to excellent (90-98%) |
| Work-up | Tedious, involves solvent removal | Simple, often just filtration researchgate.net |
| Environmental Impact | Generates solvent waste | Minimal waste, reduced pollution |
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. zu.edu.lymedicaljournalshouse.com Reactions that might take hours at reflux can be completed in minutes under microwave irradiation. zu.edu.ly This efficiency is attributed to the direct and rapid heating of the reaction mixture. zu.edu.lymedicaljournalshouse.com
The synthesis of various pyrazole and pyrazolone (B3327878) derivatives has been successfully achieved using microwave technology. medicaljournalshouse.comnih.gov For example, the synthesis of substituted 3,5-dimethyl pyrazoles, which required 12-16 hours with conventional heating for yields of 36-48%, was completed in just 4-7 minutes with yields of 54-81% using microwave irradiation. medicaljournalshouse.com In the synthesis of 8-substituted pyrazolo[1,5-a] researchgate.netzu.edu.lyresearchgate.nettriazines, a microwave-assisted step at 80°C was completed in 8 minutes with a 95% yield. mdpi.com These examples demonstrate the significant potential for applying microwave-assisted methods to the synthesis of this compound to enhance efficiency.
Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrazoles
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Substituted 3,5-dimethyl pyrazole | Conventional | 12-16 hours | 36.9-48.6% | medicaljournalshouse.com |
| Substituted 3,5-dimethyl pyrazole | Microwave | 4-7 minutes | 54-81% | medicaljournalshouse.com |
| 1-[5-(Aryl)-1H-pyrazol-3-yl]-triazole | Microwave | 10 minutes | Good | nih.gov |
| Potassium Hydrotris(pyrazolyl)borate | Conventional | 1 hour | Lower | zu.edu.ly |
| Potassium Hydrotris(pyrazolyl)borate | Microwave | 3 minutes | Higher | zu.edu.ly |
| 8-Substituted Pyrazolo[1,5-a] researchgate.netzu.edu.lyresearchgate.nettriazines | Microwave | 8 minutes | 95% | mdpi.com |
Developing catalyst-free reactions is a key goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. researchgate.net Catalyst-free protocols have been successfully developed for synthesizing various pyrazole derivatives, often in green solvents like water. researchgate.net These reactions can proceed through one-pot, multi-component domino sequences, where the intermediates are generated in situ. researchgate.net
Where catalysts are necessary, the use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of separation and recycling. researchgate.net A ternary nanocatalytic system of TiO2/RuO2/CuO has been used for the one-pot, three-component synthesis of pyrazole derivatives. researchgate.net Similarly, glucose-coated superparamagnetic Fe3O4 nanoparticles and CuO/ZrO2 have been employed as efficient catalysts for related syntheses. researchgate.net These nanocatalyst-mediated approaches often occur under mild conditions and provide excellent product yields. researchgate.net
Scale-Up Considerations and Process Optimization for Compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and high product purity. For pyrazole derivatives, this involves addressing challenges such as the use of hazardous reagents and achieving high selectivity for the desired isomer. google.comgoogle.com
Process optimization also focuses on reaction conditions. For the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a related compound, controlling the reaction temperature and the addition of reagents was crucial for achieving high selectivity (98:2) for the desired product over its isomer. google.com The final work-up procedure, including distillation and crystallization, was optimized to yield a product with 99.7% purity. google.com
Furthermore, the isolation, handling, and storage of the final product are critical considerations for scale-up. The generation of a stable salt form, such as a triflic acid salt, can greatly improve the handling and storage properties of the final compound. researchgate.net
Chemical Reactivity and Transformation Pathways of 5 Bromo 1 Methyl 1h Pyrazol 3 Ol
Reactivity at the Bromine Center (C-5 Position)
The bromine atom attached to the pyrazole (B372694) ring at the C-5 position is a key site for functionalization. This reactivity is primarily exploited through nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and reductive debromination.
Nucleophilic aromatic substitution (SNAr) reactions on pyrazole rings, while not as common as on other heterocyclic systems, can occur under specific conditions, particularly when the ring is activated. baranlab.org In the context of 5-bromo-1-methyl-1H-pyrazol-3-ol, the electron-withdrawing nature of the pyrazole nitrogen atoms can facilitate the displacement of the bromide ion by a nucleophile. researchgate.netd-nb.info The reaction proceeds through a two-step addition-elimination mechanism. nih.gov The presence of activating groups on the pyrazole ring can enhance the reaction rate. rsc.org For instance, SNAr reactions of 5-bromo-1,2,3-triazines with phenols have been reported to proceed efficiently. nih.gov The use of aqueous media and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate SNAr reactions under mild conditions. d-nb.info
A study on the hydrolysis of a dichloropyrazolopyrimidine carboxylate demonstrated preferential nucleophilic attack at one of the chloro-substituted positions, highlighting the potential for regioselectivity in SNAr reactions on pyrazole-containing systems. wuxiapptec.com While specific examples for this compound are not extensively documented, the general principles of SNAr on halogenated heterocycles suggest that reactions with various nucleophiles such as amines, alkoxides, and thiolates are feasible. researchgate.netresearchgate.net
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the bromine atom at the C-5 position of this compound serves as an excellent handle for such transformations.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, is a widely used method for C-C bond formation. nih.gov Palladium catalysts, such as Pd(dppf)Cl2, are commonly employed. nih.govresearchgate.net For example, 5-bromoindazoles have been successfully coupled with various aryl boronic acids in the presence of a palladium catalyst and a base like potassium carbonate. ias.ac.in A similar approach can be applied to this compound to introduce a variety of aryl and heteroaryl substituents at the C-5 position. beilstein-journals.org The reaction conditions are generally mild, making it a versatile method for diversifying the pyrazole core. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valuable for introducing alkynyl moieties onto the pyrazole ring. libretexts.org The reaction is generally carried out under mild conditions, often at room temperature, and can tolerate a range of functional groups. wikipedia.org Successful Sonogashira couplings have been reported for bromoindoles and other brominated heterocycles, suggesting the applicability of this method to this compound. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for synthesizing N-aryl pyrazoles. acs.org Various palladium catalysts and ligands can be used, with the choice often depending on the specific amine and aryl halide. researchgate.netchemspider.com For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, demonstrating the feasibility of C-N bond formation at a halogenated position on the pyrazole ring. researchgate.netresearchgate.net
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Brominated Heterocycles
| Coupling Reaction | Catalyst/Ligand | Reactants | Product | Reference(s) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2 | 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | Aryl/vinyl halide, terminal alkyne | Aryl/vinyl alkyne | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | [Pd2(dba)3], (±)-BINAP | 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
| Buchwald-Hartwig Amination | Pd(dba)2, tBuDavePhos | 4-bromo-1H-1-tritylpyrazole, piperidine | 4-(piperidin-1-yl)-1H-1-tritylpyrazole | researchgate.net |
Reductive debromination offers a method to remove the bromine atom from the C-5 position, yielding the corresponding 1-methyl-1H-pyrazol-3-ol. This can be useful if the bromine was initially introduced as a directing group or to modulate reactivity and is no longer needed in the final target molecule. Common methods for debromination include reduction with sodium borohydride (B1222165) in the presence of a palladium catalyst or using nickel and hydrazine (B178648). google.com
Reactivity at the Hydroxyl Group (C-3 Position)
The hydroxyl group at the C-3 position of the pyrazole ring is another key site for chemical modification. This group can undergo reactions typical of alcohols, such as etherification and esterification, as well as oxidation. The tautomeric equilibrium between the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms can influence the reactivity at this position.
The hydroxyl group can be converted into an ether or an ester through reactions with appropriate electrophiles.
Etherification: Etherification involves the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile in the presence of a base. This results in the formation of an O-alkylated or O-arylated pyrazole derivative. acs.org
Esterification: Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or a carboxylic acid under appropriate conditions. For example, the reaction of pyrazole-3-carboxylic acids with various alcohols can lead to the formation of the corresponding esters. asianpubs.org Similarly, the hydroxyl group of this compound can be acylated. researchgate.net
The hydroxyl group of pyrazol-3-ols can be oxidized to the corresponding pyrazolone (B3327878) derivative. researchgate.net Various oxidizing agents can be employed for this transformation. researchgate.net For instance, pyrazole has been used in conjunction with pyridinium (B92312) chlorochromate for the selective oxidation of allylic alcohols to α,β-unsaturated ketones, demonstrating the involvement of pyrazole derivatives in oxidation processes. nih.govacs.org The electrooxidation of pyrazole derivatives has also been studied as a method for functionalization. mdpi.com The oxidation of the pyrazole ring itself can also lead to N-N bond formation, resulting in pyrazole synthesis. rsc.org
Prototropic Tautomerism and its Influence on Reactivity
Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a defining characteristic of the pyrazol-3-ol system and fundamentally dictates the reactivity of this compound. clockss.org This compound can exist in a dynamic equilibrium between three primary tautomeric forms. The position of this equilibrium is sensitive to factors such as the physical state (solid or solution), solvent polarity, and temperature. mdpi.comresearchgate.net
The three principal tautomers are:
The OH-form (A): this compound, an aromatic tautomer.
The NH-form (B): 5-bromo-1-methyl-1,2-dihydropyrazol-3-one, a non-aromatic pyrazolone structure.
The CH-form (C): 5-bromo-1-methyl-pyrazolidin-3-one, another non-aromatic form.
Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol and 1-methyl-1H-pyrazol-3-ol, have shown that the OH- and NH-forms are the most significant contributors to the equilibrium, with the CH-form generally being less stable. mdpi.comresearchgate.net In nonpolar solvents like chloroform (B151607), the OH-form often predominates and can form dimers stabilized by intermolecular hydrogen bonds. mdpi.com In more polar, hydrogen-bond-accepting solvents like DMSO, these dimers tend to break apart into monomers, and the equilibrium may shift. mdpi.com

Influence on Reactivity: The tautomeric equilibrium is critical because each form presents different reactive sites:
OH-form (A): The exocyclic hydroxyl group is nucleophilic and can react with electrophiles. Its proton is acidic. The N-2 atom is a basic, pyridine-like nitrogen.
NH-form (B): This form features a nucleophilic N-2 atom and an amide-like functionality. The N-H proton is acidic, and the C=O group can participate in reactions.
Ambident Anion: In the presence of a base, deprotonation of either the OH or NH tautomer leads to the formation of the same resonance-stabilized ambident anion. This anion has nucleophilic character at both the oxygen and the N-2 nitrogen, making subsequent reactions with electrophiles, such as alkylating or acylating agents, competitive. clockss.org
| Tautomer | Structure Name | Key Reactive Sites |
| OH-form | This compound | Nucleophilic exocyclic oxygen, acidic OH proton, basic N-2 atom |
| NH-form | 5-bromo-1-methyl-1,2-dihydropyrazol-3-one | Acidic NH proton, nucleophilic N-2 atom, carbonyl group |
| CH-form | 5-bromo-1-methyl-pyrazolidin-3-one | Reactive C-4 position, carbonyl group |
Reactivity at the Pyrazole Nitrogen Atoms (N-1 and N-2)
The pyrazole ring contains two nitrogen atoms, but in this compound, the N-1 position is already substituted with a methyl group. Therefore, reactions involving the ring nitrogens primarily concern the N-2 atom. The reactivity at N-2 is intimately linked to the tautomeric equilibrium, as this nitrogen's nucleophilicity is most expressed in the NH-tautomer.
Alkylation and acylation reactions highlight the competitive nature of the nucleophilic sites (N-2 vs. O) dictated by tautomerism. The outcome of these reactions often depends on the specific reagents and conditions used.
O-Acylation: In many cases, acylation occurs at the exocyclic oxygen atom, yielding a pyrazol-3-yl ester. This outcome suggests that the reaction proceeds either through the OH-tautomer or through the oxygen atom of the ambident anion, which is a hard nucleophile. For instance, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride can lead to the corresponding O-acylated product, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. mdpi.com
N-Alkylation: Alkylation can occur at the N-2 position, particularly when the reaction conditions favor the NH-tautomer or when a softer electrophile is used. For example, methylation of pyrazole systems can lead to N-methylated products. The reaction of 3-bromo-5-methyl-1H-pyrazole with trimethyloxonium (B1219515) tetrafluoroborate (B81430) yields the N-methylated product, 5-bromo-1,3-dimethyl-1H-pyrazole. chemicalbook.com
The choice between N- vs. O-alkylation/acylation can be directed by the choice of solvent, base, and the electrophile itself, according to hard and soft acid-base (HSAB) theory.
Acid-Base Properties and Protonation States
Pyrazol-3-ols exhibit amphoteric character, meaning they can act as both acids and bases. researchgate.net
Acidity: The acidic nature stems from the proton on the exocyclic oxygen in the OH-form or the proton on the N-2 nitrogen in the NH-form. Deprotonation with a base generates a resonance-stabilized anion, as discussed previously. The presence of the electron-withdrawing bromine atom at the C-5 position is expected to increase the acidity of the compound compared to its non-brominated analog, 1-methyl-1H-pyrazol-5-ol nih.gov, by stabilizing the resulting conjugate base.
Basicity: The basic character is attributed to the lone pair of electrons on the sp²-hybridized N-2 atom, which can accept a proton. Protonation at this site yields a pyrazolium (B1228807) cation. The basicity of the N-2 atom is reduced by the electron-withdrawing effect of the adjacent bromine atom.
Rearrangement Reactions and Ring Transformations
Acylated pyrazol-3-ols can undergo rearrangement reactions, providing pathways to different isomers. A notable example is the Fries-type rearrangement. In this reaction, a 3-acyloxypyrazole (an O-acylated product) can rearrange to a 1-acyl-1,2-dihydropyrazol-3-one (an N-acylated product) under the influence of a Lewis acid like titanium(IV) chloride or tin(IV) chloride. researchgate.net This transformation involves the migration of the acyl group from the exocyclic oxygen atom to a ring nitrogen. This pathway underscores the thermodynamic stability of certain isomers and provides a synthetic route to N-acylated pyrazolones that may not be directly accessible. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Methyl 1h Pyrazol 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-bromo-1-methyl-1H-pyrazol-3-ol, offering precise information about the chemical environment of magnetically active nuclei.
Detailed analysis of one-dimensional NMR spectra provides the foundational data for assigning the structure of this compound. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton (¹H) NMR spectrum is expected to show distinct signals for the N-methyl protons, the C4-proton, and the hydroxyl proton. The N-methyl group typically appears as a singlet, while the C4-proton would also be a singlet. The hydroxyl proton's chemical shift can be broad and variable depending on concentration and temperature.
The carbon-¹³ (¹³C) NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Key resonances would include those for the N-methyl carbon, the C4 carbon, the bromine-bearing C5 carbon, and the hydroxyl-bearing C3 carbon. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the C5 carbon atom bonded to the electronegative bromine atom would exhibit a characteristic chemical shift.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the pyrazole (B372694) ring nitrogens. researchgate.net The chemical shifts of N1 and N2 would confirm their respective locations within the heterocyclic ring. researchgate.netmdpi.com The N1 nitrogen, being bonded to the methyl group, would have a different chemical environment and thus a different chemical shift compared to the N2 nitrogen. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.5-4.0 | ~35-40 |
| C4-H | ~5.5-6.0 | ~90-95 |
| C3-OH | Variable | - |
| C3 | - | ~155-160 |
| C4 | - | ~90-95 |
Note: These are approximate predicted values and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a key correlation would be absent between the N-methyl protons and the C4-proton, confirming their separation by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the N-methyl proton signal to the N-methyl carbon signal and the C4-proton signal to the C4-carbon signal. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. researchgate.net For this compound, a NOESY experiment could show a correlation between the N-methyl protons and the C4-proton, indicating their proximity in space, which is consistent with the planar nature of the pyrazole ring.
Vibrational Spectroscopy (Infrared and Raman)
The infrared (IR) and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific structural features.
Pyrazole Ring: The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are typically observed in the 1650-1450 cm⁻¹ region. Ring breathing modes can also be identified.
C-Br Bond: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
C-OH Bond: The hydroxyl group gives rise to two prominent vibrations. A broad O-H stretching band is expected in the region of 3400-3200 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration would appear in the 1260-1000 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3400-3200 (broad) |
| C-H (aliphatic) | Stretching | 2960-2850 |
| C=N, C=C (ring) | Stretching | 1650-1450 |
| C-O | Stretching | 1260-1000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₄H₅BrN₂O), HRMS would provide an accurate mass measurement that confirms this molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for pyrazoles can involve the loss of small molecules like HCN, N₂, and fragments from the substituents. researchgate.net For this compound, initial fragmentation could involve the loss of a bromine radical (•Br) or a methyl radical (•CH₃). Subsequent fragmentation could lead to the cleavage of the pyrazole ring.
X-ray Crystallography: Solid-State Structure, Conformation, and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would confirm the planarity of the pyrazole ring and the positions of the methyl, bromo, and hydroxyl substituents.
Furthermore, X-ray crystallography reveals details about the solid-state packing and intermolecular interactions. For this compound, it is expected that hydrogen bonding involving the hydroxyl group would be a dominant intermolecular force, potentially leading to the formation of dimers or extended networks in the crystal lattice. researchgate.net The bromine atom could also participate in halogen bonding interactions. rsc.org
UV-Vis Spectroscopy and Electronic Transitions
The electronic absorption characteristics of this compound, as determined by UV-Vis spectroscopy, provide valuable insights into the molecule's electronic structure and the transitions between different energy levels. While specific experimental data for this exact compound is not extensively available in the public domain, its UV-Vis spectrum can be inferred by examining the spectra of structurally related pyrazole derivatives. The pyrazole ring, being a heteroaromatic system, is the primary chromophore responsible for the compound's UV absorption.
The electronic transitions in pyrazole and its derivatives are primarily of the π → π* and n → π* types. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, corresponding to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital.
For the parent pyrazole molecule, gas-phase UV absorption spectra show a maximum absorption cross-section at approximately 203 nm, which is attributed to a π → π* transition. nih.gov The introduction of substituents onto the pyrazole ring significantly influences the position and intensity of these absorption bands. In the case of this compound, the following effects can be anticipated:
Hydroxyl Group (-OH) at C3: The hydroxyl group, acting as an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition due to its electron-donating mesomeric effect, which extends the conjugation of the pyrazole ring.
Bromo Group (-Br) at C5: The bromo substituent, also an auxochrome, can similarly induce a bathochromic shift. Halogens, through their lone pairs, can participate in resonance, thereby affecting the energy of the molecular orbitals.
Methyl Group (-CH3) at N1: The methyl group, being an electron-donating group, can also contribute to a slight bathochromic shift.
Considering these substituent effects, it is expected that the primary π → π* absorption band for this compound will be observed at a longer wavelength compared to the unsubstituted pyrazole. Studies on other substituted pyrazoles, such as pyrano[2,3-c]pyrazole derivatives, have shown absorption maxima in the blue region of the visible spectrum. researchgate.net Furthermore, the solvent environment can also play a crucial role in the position of the absorption maxima. More polar solvents tend to cause a red shift (bathochromic shift) in π → π* transitions.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on the analysis of related pyrazole compounds. It is important to note that these are estimated values for illustrative purposes.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | ~ 220-240 | High | π → π |
| Ethanol | ~ 270-290 | Low | n → π |
Table 1: Estimated UV-Vis Spectroscopic Data for this compound in Ethanol.
The higher wavelength absorption is attributed to the π → π* transition, which is expected to be the most intense band. The lower intensity n → π* transition is anticipated to appear at a longer wavelength, possibly overlapping with the tail of the more intense π → π* band. For a definitive analysis, experimental recording of the UV-Vis spectrum of this compound is essential.
Computational and Theoretical Investigations of 5 Bromo 1 Methyl 1h Pyrazol 3 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used extensively to investigate the structural and electronic properties of pyrazole (B372694) derivatives. researchgate.netnih.govresearchgate.net By approximating the exchange-correlation energy, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, can predict a wide range of molecular properties with a high degree of accuracy. malayajournal.orgresearchgate.netnih.gov
A primary application of DFT is the determination of the molecule's most stable three-dimensional structure through geometry optimization. researchgate.netuomphysics.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 5-bromo-1-methyl-1H-pyrazol-3-ol, DFT can elucidate the planarity of the pyrazole ring and the orientation of the methyl and bromo substituents.
Table 1: Predicted Geometrical Parameters for this compound (OH-form) using DFT Note: These are representative values based on DFT studies of similar pyrazole structures. Actual values may vary based on the specific functional and basis set used.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | N1-N2 | ~1.38 Å |
| N2-C3 | ~1.34 Å | |
| C3-C4 | ~1.42 Å | |
| C4-C5 | ~1.36 Å | |
| C5-N1 | ~1.37 Å | |
| C5-Br | ~1.88 Å | |
| N1-C(methyl) | ~1.47 Å | |
| C3-O | ~1.35 Å | |
| Bond Angles | C5-N1-N2 | ~110° |
| N1-N2-C3 | ~106° | |
| N2-C3-C4 | ~112° | |
| C3-C4-C5 | ~104° | |
| C4-C5-N1 | ~108° |
The electronic properties of a molecule are key to understanding its reactivity. nih.gov DFT calculations provide critical insights into the electronic structure through several descriptors.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govresearchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. malayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the electronegative bromine atom and the hydroxyl group are expected to significantly influence the energies of these orbitals.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapping electrostatic potential onto the electron density surface. derpharmachemica.comrsc.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, negative potential is expected around the pyrazole nitrogen (N2) and the oxygen atom, while the hydrogen of the hydroxyl group would exhibit a positive potential. researchgate.net
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.netresearchgate.net This analysis reveals the electronic effect of substituents. The bromine atom will draw electron density, leading to a more positive charge on the attached C5 carbon, while the nitrogen and oxygen atoms will carry negative charges. This charge distribution is fundamental to the molecule's dipole moment and its interaction with other polar molecules. nih.gov
Table 2: Predicted Electronic Properties for this compound from DFT Calculations Note: Values are illustrative and depend on the computational level and solvent model.
| Property | Predicted Value (eV) | Significance |
| E(HOMO) | ~ -6.5 eV | Electron-donating ability malayajournal.org |
| E(LUMO) | ~ -1.1 eV | Electron-accepting ability malayajournal.org |
| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Chemical reactivity and kinetic stability nih.gov |
A powerful application of DFT is the prediction of various spectroscopic data, which can be compared with experimental results to confirm the molecular structure. researchgate.netuomphysics.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions can help assign experimental peaks and are particularly useful for distinguishing between tautomers, as the chemical shifts of the ring carbons and protons are sensitive to the electronic environment. mdpi.comresearchgate.net
IR Spectra: DFT calculations can predict vibrational frequencies. nih.gov By analyzing the computed harmonic vibrational frequencies, it is possible to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as O-H stretching, C=N stretching, and C-Br stretching. derpharmachemica.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. uomphysics.net This helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.
Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization
Beyond static properties, quantum chemical calculations can map out entire reaction pathways. researchgate.net This is vital for understanding how this compound participates in chemical reactions, including its formation and subsequent transformations.
By modeling a reaction's progress from reactants to products, a reaction coordinate diagram can be constructed. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction path—and calculating the activation energy (energy barrier). acs.orgacs.org For instance, the tautomerization between the -ol and -one forms involves a proton transfer, which can be modeled to find the transition state and the energy barrier, thereby predicting which tautomer is favored kinetically and thermodynamically. nih.gov These calculations can also elucidate the mechanism of more complex reactions, such as cycloadditions or substitutions, by comparing the energy barriers of different possible pathways. koreascience.kracs.org
Molecular Dynamics (MD) Simulations: Solvent Effects and Dynamic Behavior
While quantum mechanics is excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time within a larger system, such as in a solvent. eurasianjournals.comnih.govtandfonline.com
MD simulations model the interactions between the solute (this compound) and surrounding solvent molecules based on a force field. uomustansiriyah.edu.iq This approach is crucial for understanding how the solvent influences the molecule's conformational preferences and the stability of its different tautomers. researchgate.netnih.gov For example, polar solvents may stabilize one tautomer over another through hydrogen bonding. mdpi.com By analyzing the trajectory of the atoms over time, properties like the radial distribution function (RDF) can be calculated to describe the structure of the solvation shells around specific atoms (e.g., the hydroxyl group), providing a detailed picture of the molecule's immediate environment. uomustansiriyah.edu.iq
Tautomerism Studies: Theoretical Predictions of Equilibrium Ratios and Energetics
The phenomenon of tautomerism is a key characteristic of pyrazole derivatives, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of double bonds. For this compound, several tautomeric forms are theoretically possible, primarily the hydroxyl (OH), keto (CH), and zwitterionic forms. Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the relative stabilities of these tautomers and the energetic barriers for their interconversion.
Theoretical investigations on substituted pyrazoles have established that the electronic nature of the substituents on the pyrazole ring significantly influences the position of the tautomeric equilibrium. nih.gov Studies have shown that electron-donating groups generally favor the C3-tautomer, whereas electron-withdrawing groups tend to stabilize the C5-tautomer. nih.gov In the case of this compound, the bromine atom at the C5 position acts as an electron-withdrawing group, which would theoretically influence the stability of the tautomeric forms.
A computational study on 4-bromo-1H-pyrazoles demonstrated that the 3-bromo tautomer is the most stable form in both the solid state and in solution, a finding that was supported by DFT calculations. researchgate.net For 1-substituted pyrazol-3-ols, research indicates a general preference for the hydroxyl (OH) form. mdpi.com
To determine the precise equilibrium ratios and energetics for this compound, a dedicated computational study would be necessary. Such a study would typically involve the following steps:
Optimization of the molecular geometry for all possible tautomers using a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov
Calculation of the vibrational frequencies to confirm that the optimized structures correspond to energy minima.
Computation of the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative energies of the tautomers.
Calculation of thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the tautomeric equilibrium constant (Keq) at a given temperature. nih.gov
The results of such a theoretical investigation could be summarized in a data table, providing a quantitative prediction of the tautomeric landscape of this compound.
Table 1: Hypothetical Theoretic al Predictions for Tautomeric Equilibrium of this compound in Gas Phase
| Tautomer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Equilibrium Ratio (%) |
| OH-form (this compound) | 0.00 | 0.00 | 95.0 |
| CH-form (5-bromo-1-methyl-1,2-dihydro-pyrazol-3-one) | +2.5 | +2.2 | 4.5 |
| NH-form (5-bromo-1-methyl-1,5-dihydro-pyrazol-3-one) | +5.0 | +4.8 | 0.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a computational study. The actual values would need to be determined through specific calculations for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular property. ej-chem.org For this compound, QSAR models can be developed to predict its potential in various non-clinical applications, such as its toxicological profile or its efficacy as a lead compound in agrochemical or material science research.
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of compounds with known activities or properties for the desired non-clinical endpoint is compiled. For a novel compound like this compound, this would involve identifying a series of structurally related pyrazole derivatives with available experimental data.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity. nih.gov
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques.
QSAR studies on pyrazole derivatives have been conducted for various endpoints, including anticancer and anti-inflammatory activities. nih.govijsdr.org Furthermore, QSAR models have been developed to predict the toxicity of halogenated heterocyclic compounds, which would be relevant for assessing the potential environmental or biological impact of this compound. researchgate.netnih.gov
A hypothetical QSAR study for predicting the aquatic toxicity of a series of substituted pyrazoles, including this compound, would involve the calculation of relevant molecular descriptors.
Table 2: Selected Molecular Descriptors Potentially Relevant for a Non-Clinical QSAR Model of this compound
| Descriptor Class | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Zagreb Index | A topological index based on the connectivity of the molecule. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the electron-donating ability of the molecule. |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the electron-accepting ability of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
The resulting QSAR model would be an equation that could predict the non-clinical endpoint for new or untested pyrazole derivatives based on their calculated descriptor values. Such a model would be a valuable tool for prioritizing compounds for further experimental testing and for guiding the design of new molecules with desired properties.
Advanced Applications of 5 Bromo 1 Methyl 1h Pyrazol 3 Ol As a Chemical Scaffold
Ligand Design in Coordination Chemistry and Catalysis
The pyrazole (B372694) moiety is a well-established building block in the design of ligands for coordination chemistry due to the presence of two adjacent nitrogen atoms, which can effectively coordinate with metal ions. The functional groups on the pyrazole ring of 5-bromo-1-methyl-1H-pyrazol-3-ol, particularly the hydroxyl group, enhance its coordination capabilities, making it a valuable precursor for the synthesis of novel ligands.
The pyrazolol moiety, which is the core of this compound, exhibits significant metal-chelating properties. The presence of the hydroxyl group in proximity to the pyrazole nitrogen atoms allows for the formation of stable chelate rings with a variety of metal ions. This chelation is a result of the coordination of the metal ion with both a nitrogen atom of the pyrazole ring and the deprotonated oxygen atom of the hydroxyl group. This bidentate coordination mode is a key feature that contributes to the stability of the resulting metal complexes.
The coordination chemistry of pyrazolone-based ligands, which are structurally related to pyrazolols, has been extensively reviewed, highlighting their ability to form stable complexes with a wide range of transition metals. acs.org These complexes have shown interesting chemical and physical properties, which are often tuned by the nature of the substituents on the pyrazole ring. In the case of this compound, the bromine atom and the methyl group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes.
Metal complexes derived from pyrazole-based ligands have shown significant promise in both homogeneous and heterogeneous catalysis. While specific catalytic applications of this compound are not extensively documented, the broader class of pyrazole-containing ligands has been successfully employed in various catalytic transformations. For instance, pyrazolone-based oxalamide metal complexes have been intercalated into Na-montmorillonite to create heterogeneous catalysts for the liquid-phase oxidation of phenol. nih.gov
The catalytic activity of these complexes is highly dependent on the nature of the metal center and the ligand framework. The substituents on the pyrazole ring can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalytic performance. The presence of the bromine atom in this compound offers a handle for further functionalization, allowing for the synthesis of a diverse library of ligands for catalytic applications.
Precursor for Agrochemicals Research
The pyrazole scaffold is a prominent feature in a wide array of commercially successful agrochemicals. The unique chemical properties of the pyrazole ring contribute to the biological activity of these compounds, making them effective as herbicides, fungicides, and insecticides. This compound serves as a valuable starting material for the synthesis of new agrochemical candidates due to its functional handles that allow for diverse chemical modifications.
The development of novel herbicides, fungicides, and insecticides is a continuous effort to address the challenges of weed and pest resistance and to improve crop yields. The pyrazole ring is a key component in many of these developmental efforts.
Herbicides: Pyrazole derivatives have been extensively investigated as herbicides, with many commercial products containing this heterocyclic core. tandfonline.comrsc.orgacs.orgacs.orgtandfonline.com For example, pyrazole ketone derivatives have been designed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. tandfonline.comrsc.org The synthesis of new pyrazole derivatives often involves the modification of substituents on the pyrazole ring to optimize herbicidal activity and crop selectivity.
Fungicides: Pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgmdpi.comacs.orgnih.govgoogle.com These compounds have a broad spectrum of activity against various fungal pathogens. The synthesis of novel pyrazole carboxamides often involves the reaction of a pyrazole carboxylic acid with an appropriate amine, a transformation for which this compound could be a useful precursor after conversion of the hydroxyl group to a carboxylic acid.
Insecticides: Phenylpyrazole insecticides, such as fipronil, are a well-established class of insecticides that act on the central nervous system of insects. nih.govnih.govmdpi.comwikipedia.orgtandfonline.com The development of new insecticides often focuses on modifying the substituents on the pyrazole and phenyl rings to improve efficacy and overcome resistance. The this compound scaffold can be utilized to synthesize novel pyrazole-based insecticides with potentially improved properties.
The following table summarizes the herbicidal activity of some pyrazole derivatives, highlighting the potential of this scaffold in agrochemical research.
| Compound | Target Weed | Activity | Reference |
| Pyrazole Ketone Derivatives | Various Weeds | Low to moderate herbicidal activity | tandfonline.com |
| Pyrazole Benzophenone Derivatives | Barnyard Grass | Good herbicidal activity | rsc.org |
| Pyrazole Amide Derivatives | Digitaria sanguinalis | High inhibitory effect | acs.org |
Development of Optoelectronic Materials and Fluorescent Probes
The unique photophysical properties of certain pyrazole derivatives have led to their exploration in the field of optoelectronics and as fluorescent probes for the detection of various analytes. The pyrazole ring can be incorporated into larger conjugated systems to create materials with interesting electronic and optical properties.
The incorporation of pyrazole moieties into polymer backbones can lead to materials with enhanced thermal stability, solubility, and specific optical and electronic properties. ias.ac.inresearchgate.netresearchgate.net While the direct incorporation of this compound into polymers is not widely reported, the functional groups on this molecule provide a platform for such synthetic endeavors. The hydroxyl group can be used as a point of attachment for polymerization reactions, and the bromine atom can be used for post-polymerization modification.
The development of pyrazole-containing polymers is an active area of research, with potential applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The specific properties of the resulting polymers can be tailored by the choice of co-monomers and the substituents on the pyrazole ring.
The following table highlights some examples of pyrazole-containing polymers and their potential applications.
| Polymer Type | Application | Reference |
| Poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) | Optoelectronic Devices | researchgate.net |
| Pyrazole-containing Polyamides | High-performance materials | ias.ac.in |
| Pyrazolyl-substituted polyconjugated molecules | Organic Light Emitting Diodes | researchgate.net |
The development of fluorescent probes based on pyrazole derivatives is another promising area of research. acs.orgresearchgate.netnih.govsemanticscholar.orgnih.govrsc.org These probes can be designed to selectively detect metal ions and other biologically important species. The fluorescence properties of these probes can be modulated by the substituents on the pyrazole ring and their interaction with the target analyte. The this compound scaffold could be a starting point for the design of new fluorescent probes with tailored specificities and photophysical properties.
Luminescent Properties and Sensing Applications
While specific photophysical data for this compound is not extensively detailed in the literature, the broader class of pyrazole derivatives is well-regarded for its significant luminescent properties and applications in chemical sensing. globalresearchonline.netnih.gov Researchers have successfully synthesized various pyrazole derivatives that exhibit strong fluorescence, making them ideal candidates for developing chemosensors for ions and molecules. nih.gov
A notable area of research is the development of N-acyl pyrazoles that display solid-state luminescence, a phenomenon often attributed to aggregation-induced emission (AIE). rsc.orgnih.gov This property is particularly valuable for applications in organic electronics, such as in the emissive layers of Organic Light-Emitting Diodes (OLEDs). nih.gov The synthesis of these materials can often be achieved through environmentally friendly methods, such as using ball mill reactions, which adds to their appeal. rsc.orgnih.gov
Pyrazole-based scaffolds are highly effective as fluorescent chemosensors for detecting a variety of metal cations. nih.gov These sensors can operate through different mechanisms, such as fluorescence quenching ("turn-off" sensing) or fluorescence enhancement ("turn-on" sensing) upon binding to the target analyte. For instance, one pyrazole derivative functions as a "turn-off" sensor for Cu²⁺ ions, where the fluorescence is quenched upon addition of the ion. nih.gov Conversely, an acylhydrazone derivative containing a pyridine–pyrazole moiety acts as a "turn-on" sensor for Al³⁺, exhibiting a significant increase in fluorescence intensity upon complex formation. nih.gov
| Pyrazole Derivative Type | Analyte | Sensing Mechanism | Observed Photophysical Change | Reference |
|---|---|---|---|---|
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence Enhancement | Fluorescence intensity is enhanced upon binding. | nih.gov |
| Benzimidazole-Pyrazole Derivative | Cu²⁺ | Turn-off (Quenching) | Emission is quenched by the addition of the cation. | nih.gov |
| Acylhydrazone with Pyridine–Pyrazole | Al³⁺ | Turn-on (Enhancement) | A significant fluorescence increase at 468 nm is observed. | nih.gov |
| Nitrophenyl bispyrazole | Fe³⁺ | Colorimetric | An apparent color change from white to orange occurs. | researchgate.net |
Scaffold for Chemical Probes and Biological Tool Compounds (e.g., enzyme inhibitors, receptor modulators for in vitro mechanistic studies)
The pyrazole scaffold is a highly valued framework in drug discovery and chemical biology, serving as the foundation for numerous therapeutic agents and biological tools. researchgate.netnih.govnih.gov Its derivatives have been successfully developed into a wide array of pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govmdpi.com The structure of this compound is particularly amenable to synthetic modification, allowing for the creation of libraries of compounds that can be screened for specific biological activities, such as enzyme inhibition or receptor modulation.
A significant application of pyrazole derivatives is in the development of compounds for anticancer research, where they can be designed to interact with specific biological targets. One study focused on synthesizing novel 1H-pyrazole-3-carboxamide derivatives to investigate their antiproliferative effects and, specifically, their interaction with DNA as a potential antitumor mechanism. nih.gov In this research, a DNA minor groove binding model was developed to predict the binding energy of the synthesized compounds. nih.gov The binding affinity was then experimentally determined using electronic absorption spectroscopy and further confirmed through viscosity measurements and DNA cleavage assays with pBR322 plasmid DNA. nih.gov
The results demonstrated that these pyrazole derivatives could indeed bind to DNA. One compound in particular, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), showed the strongest DNA-binding affinity and was able to significantly alter the DNA conformation. nih.gov This was evidenced by a greater than 50% decrease in the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex, indicating displacement of the intercalating dye. nih.gov Furthermore, this compound induced cleavage of supercoiled plasmid DNA, suggesting that DNA could be a key molecular target for the antitumor activity of these pyrazole derivatives. nih.gov Such studies highlight the utility of the pyrazole scaffold in creating chemical probes to elucidate complex biological mechanisms.
| Compound | Key Structural Feature | DNA-Binding Affinity (K) (M⁻¹) | Effect on EB-CT-DNA Complex | Reference |
|---|---|---|---|---|
| pym-5 | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide | 1.06 × 10⁵ | >50% decrease in fluorescence intensity | nih.gov |
Role in Supramolecular Chemistry and Self-Assembly
The pyrazole ring is a highly versatile building block, or "supramolecular synthon," in the field of crystal engineering and supramolecular chemistry. rsc.orgcsic.es This versatility stems from the unique arrangement of its two adjacent nitrogen atoms: a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which acts as a hydrogen bond acceptor. csic.es This dual functionality allows pyrazole molecules to form robust and directional hydrogen bonds, leading to the self-assembly of well-defined supramolecular structures such as dimers, trimers, tetramers, and infinite polymeric chains (catemers). csic.esnih.gov
The specific nature of the self-assembled structure can be precisely controlled by the substituents on the pyrazole ring. A study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles demonstrated that changing the para-substituent on the phenyl ring led to vastly different hydrogen-bonded networks. csic.es For example, a methoxy-substituted pyrazole formed dimers through methanol (B129727) bridges, a nitro-substituted version assembled into supramolecular polymers (catemers), and an amino-substituted compound created a complex 2D hydrogen-bonded network. csic.es
This capacity for controlled self-assembly is also critical in forming more complex architectures. Tripodal pyrazole-based ligands have been shown to form homochiral dimers and tetramers held together by a combination of three N(pyrazole)–H···N(pyrazolate) hydrogen bonds and stabilizing π-π stacking interactions between the pyrazole rings. mdpi.com The ability of pyrazole derivatives to direct assembly has also been harnessed to interfere with biological processes. In one study, novel pyrazole derivatives were designed to bind specifically to the Tobacco Mosaic Virus coat protein (TMV-CP), which disrupted the virus's self-assembly process and broke the integrity of its structure, thereby neutralizing its ability to infect plants. nih.gov These examples underscore the power of the pyrazole scaffold in designing and constructing functional materials and systems from the bottom up through predictable, non-covalent interactions.
| Pyrazole System | Key Interactions | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| NH-pyrazoles | Intermolecular N-H···N hydrogen bonds | Dimers, trimers, tetramers, and infinite chains | nih.gov |
| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N hydrogen bonds | Supramolecular polymers (catemers) | csic.es |
| 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole | N-H···N and Amino N-H···N hydrogen bonds | 2D hydrogen-bonded network | csic.es |
| Cobalt(tren)(MePyrzH)₃ Complexes | N(pyrazole)–H···N(pyrazolate) hydrogen bonds, π-π stacking | Homochiral dimers | mdpi.com |
| 1,5-disubstituted-4-pyrazole analogs | Binding to TMV-Coat Protein | Blocked self-assembly of virus particles | nih.gov |
Derivatization Strategies and Analog Synthesis of 5 Bromo 1 Methyl 1h Pyrazol 3 Ol
Systematic Modification of the Bromine Moiety at C-5
The bromine atom at the C-5 position serves as a highly versatile synthetic handle for introducing molecular diversity. Its replacement through cross-coupling reactions is a cornerstone of analog synthesis for this compound class.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of the pyrazole (B372694) ring, replacing the bromo substituent. These reactions are valued for their broad substrate scope and functional group tolerance. wikipedia.orgwikipedia.orgnih.gov The general catalytic cycle for these transformations involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.comuwindsor.ca
Suzuki-Miyaura Coupling: This reaction couples the 5-bromo-1-methyl-1H-pyrazol-3-ol with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for creating biaryl or vinyl-substituted pyrazoles. The reaction of brominated pyrazoles with various aryl, heteroaryl, and vinyl boronic acids under conditions often employing catalysts like XPhos Pd G2 has proven effective. researchgate.netnih.gov While many standard protocols fail with substrates bearing free N-H groups, methods have been developed that allow for the successful coupling of unprotected nitrogen-rich heterocycles. nih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction pairs the bromo-pyrazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is conducted under mild conditions and is instrumental in synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of the bromo-pyrazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes and is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, offering a broad scope for introducing alkyl, alkenyl, aryl, and other groups. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org
| Reaction | Reagent | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), Base (e.g., K₂CO₃, K₃PO₄) | 5-Aryl/Vinyl-1-methyl-1H-pyrazol-3-ol |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | 5-Alkynyl-1-methyl-1H-pyrazol-3-ol |
| Negishi | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) catalyst (e.g., Pd(P(t-Bu)₃)₂) | 5-Alkyl/Aryl/Vinyl-1-methyl-1H-pyrazol-3-ol |
While the C-5 position is functionalized via the bromo group, the C-4 position of the pyrazole ring offers an alternative site for derivatization through direct C-H activation. researchgate.netrsc.org This modern synthetic strategy avoids the need for pre-functionalized substrates. Transition-metal-catalyzed reactions can selectively target the C-H bond at the C-4 position, which is known to be a nucleophilic center susceptible to electrophilic aromatic substitution. researchgate.net Various transition metals, including rhodium, have been used to catalyze the regioselective C-H arylation, alkenylation, and alkynylation of pyrazoles. researchgate.net These reactions often utilize a directing group to achieve high regioselectivity, though methods for the direct functionalization of the pyrazole core are continually being developed. researchgate.netrsc.org For this compound, C-H functionalization at C-4 would yield di-substituted pyrazole analogs, further expanding the library of accessible derivatives.
Functionalization of the Hydroxyl Group at C-3
The hydroxyl group at the C-3 position of the pyrazole ring, existing in tautomeric equilibrium with the pyrazol-3-one form, is another key site for derivatization. Its modification can significantly alter the compound's solubility, stability, and biological interactions.
O-Alkylation: The hydroxyl group can be readily alkylated to form ether derivatives. A common method involves deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide). mdpi.com This procedure effectively converts the pyrazolol into its corresponding alkoxy-pyrazole. mdpi.com
O-Acylation: Ester derivatives can be synthesized through O-acylation. This is typically achieved by reacting the pyrazolol with an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net Phase-transfer catalysis (PTC) has been shown to be an effective method for the acylation of substituted 3-hydroxypyrazoles, leading to the formation of O-acylated products under mild conditions. researchgate.net
| Reaction | Reagent | Conditions | Product |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH) in aprotic solvent (e.g., DMF) | 3-Alkoxy-5-bromo-1-methyl-1H-pyrazole |
| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., K₂CO₃) with Phase-Transfer Catalyst (e.g., TBAB) | 5-bromo-1-methyl-1H-pyrazol-3-yl ester |
Phosphate (B84403) Esters: The hydroxyl group can be phosphorylated to produce phosphate esters. This can be accomplished by reacting the pyrazolol with a suitable phosphating agent, such as phosphorus oxychloride or phosphoric anhydride, often in the presence of a base. organic-chemistry.orgresearchgate.netatamanchemicals.com These reactions yield organophosphate derivatives with distinct chemical and physical properties.
Sulfate (B86663) Esters: Sulfation of the hydroxyl group leads to the formation of sulfate esters. Convenient methods for synthesizing sulfate esters from phenolic hydroxyl groups involve reaction with agents like chlorosulfonic acid or a sulfur trioxide-amine complex. researchgate.netnih.gov The resulting sulfate esters are often more water-soluble than the parent alcohol.
N-Substitution Reactions on the Pyrazole Ring
For the specific compound this compound, the nitrogen at the N-1 position is already substituted with a methyl group. This pre-existing substitution limits the scope of further N-derivatization compared to N-unsubstituted pyrazoles. However, reactions at the N-2 nitrogen are still possible, typically leading to the formation of quaternary pyrazolium (B1228807) salts. This can be achieved by reacting the pyrazole with a strong alkylating agent. While this quaternization alters the electronic properties of the ring, it is a less common strategy for generating diverse analogs compared to the functionalization at the C-4, C-5, and O-3 positions. In the broader context of pyrazole chemistry, N-substitution of NH-pyrazoles is a fundamental strategy for creating isomers and modulating properties, often preceding other functionalization steps. nih.govmdpi.comresearchgate.net
Ring Modifications and Annulation Reactions
The pyrazole core of this compound can be elaborated through various ring modification and annulation reactions to construct fused bicyclic and polycyclic systems. The 3-hydroxy group and the adjacent C4 position are key sites for such transformations, leading to the formation of novel heterocyclic frameworks like pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines.
A common strategy for annulation involves the introduction of suitable functional groups at the C4 position of the pyrazole ring, which can then undergo cyclization with the 3-hydroxy (or 3-pyrazolone) moiety. For instance, Vilsmeier-Haack formylation or Friedel-Crafts acylation at the C4 position can introduce an aldehyde or ketone group. This carbonyl group, in conjunction with the pyrazolone (B3327878) nucleus, can then react with various binucleophiles to form a new fused ring.
One notable example of such a strategy leads to the formation of pyrazolo[3,4-d]pyridazin-7-ones. This involves the condensation of a pyrazole intermediate, typically bearing a carboxylate or an acetyl group at the C4 position, with hydrazine (B178648). nih.govresearchgate.net The reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization to yield the fused pyridazinone ring system. While the direct use of this compound in this specific reaction is not extensively documented, the underlying chemical principles suggest its potential as a starting material after appropriate C4-functionalization.
Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones can be envisioned. These structures are often prepared from 5-aminopyrazole precursors. nih.gov However, routes starting from pyrazol-3-ol derivatives are also plausible. For example, a pyrazolo[3,4-d] nih.govnih.govoxazin-4-one intermediate, formed from a pyrazole-4-carboxylic acid, can react with various nucleophiles like ammonia, amines, or urea (B33335) to yield a range of substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov The 5-bromo substituent would be retained throughout this sequence, offering a handle for further diversification.
The following table outlines potential annulation reactions starting from derivatives of this compound:
| Starting Pyrazole Derivative | Reagent | Fused Heterocyclic Product |
| 5-bromo-4-formyl-1-methyl-1H-pyrazol-3-ol | Hydrazine hydrate | 5-Bromo-1-methyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one |
| 5-bromo-1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | Acetic anhydride, then amines | Substituted 5-bromo-1-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-ones |
| 5-bromo-4-cyano-1-methyl-1H-pyrazol-3-ol | Guanidine | 2-Amino-5-bromo-1-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one |
Combinatorial and High-Throughput Synthesis Approaches Utilizing the this compound Scaffold
The this compound scaffold is well-suited for combinatorial and high-throughput synthesis methodologies, which are instrumental in modern drug discovery for the rapid generation of large libraries of related compounds. nih.govnih.gov The key to its utility in this context lies in the chemically orthogonal reactive sites: the 5-bromo atom and the 3-hydroxy group.
The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast and diverse range of substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups, at this position. By employing a collection of different boronic acids, organostannanes, alkenes, or terminal alkynes, a large library of analogs can be synthesized in a parallel fashion.
The 3-hydroxy group can also be a point of diversification. It can be alkylated or acylated to introduce a variety of ethers and esters. Furthermore, it can be converted to other functional groups, such as a triflate, which can then participate in its own set of coupling reactions.
A typical combinatorial library synthesis using the this compound scaffold could be designed as follows:
Scaffold Preparation: Synthesis of the core this compound.
Diversification at the 5-position: A set of diverse building blocks (e.g., boronic acids) is reacted with the scaffold in a parallel synthesizer to generate a library of 5-substituted pyrazoles.
Diversification at the 3-position: The resulting library is then treated with a set of alkylating or acylating agents to introduce a second point of diversity at the 3-hydroxy position.
This two-dimensional diversification approach can rapidly generate a large and structurally diverse library of compounds from a single, readily accessible scaffold.
Below is a hypothetical data table illustrating the components for a combinatorial library based on the this compound scaffold.
| Scaffold | R1 Building Blocks (for Suzuki Coupling at C5) | R2 Building Blocks (for Alkylation at O3) |
| This compound | Phenylboronic acid | Methyl iodide |
| 4-Fluorophenylboronic acid | Ethyl bromide | |
| 3-Pyridinylboronic acid | Benzyl bromide | |
| 2-Thienylboronic acid | Propargyl bromide | |
| Cyclopropylboronic acid | Allyl bromide |
Such high-throughput synthesis strategies, often aided by robotic systems and automated purification, enable the exploration of vast chemical space around the this compound core, significantly accelerating the identification of new compounds with desired biological activities.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
Direct academic research focusing explicitly on 5-bromo-1-methyl-1H-pyrazol-3-ol is limited in publicly available literature. The compound exists in tautomeric equilibrium with 5-bromo-1-methyl-2,4-dihydro-3H-pyrazol-3-one. Much of the available information positions it as a key synthetic intermediate rather than an end product.
A notable patent highlights a synthetic pathway to produce 5-bromo-1-methyl-1H-pyrazol-3-amine, a compound with potential applications as a calcium release-activated channel (CRAC) inhibitor. google.com This synthesis proceeds through a series of intermediates, including 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is then brominated. google.com This underscores the role of the pyrazol-3-ol scaffold in building more complex, biologically relevant molecules. Its primary academic contribution, therefore, lies in its utility as a foundational building block for creating a diverse array of substituted pyrazoles.
Emerging Synthetic Methodologies for Halogenated Pyrazoles
The synthesis of halogenated pyrazoles, including structures like this compound, has evolved significantly, moving towards more efficient, selective, and environmentally benign methods.
Modern Synthetic Approaches:
| Method | Description | Advantages |
| Direct C-H Halogenation | Involves the direct substitution of a hydrogen atom on the pyrazole (B372694) ring with a halogen. Reagents like N-halosuccinimides (NXS) are commonly used. researchgate.net | Atom-economical, avoids pre-functionalization steps. |
| Green Chemistry Protocols | Utilizes environmentally friendly solvents and reagents. An example is the use of Oxone and sodium halide salts in water. | Reduced environmental impact, safer reaction conditions. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product, enhancing efficiency. | Time-saving, high atom economy, simplifies purification. researchgate.net |
| Ultrasound and Microwave-Assisted Synthesis | The use of alternative energy sources to accelerate reaction rates and improve yields. researchgate.net | Reduced reaction times, often higher yields, energy-efficient. researchgate.net |
A patented method for a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, starts with diethyl butynedioate and methylhydrazine to form a pyrazole ring, which is subsequently brominated and converted to the final amine. google.com This multi-step process highlights a classical, yet effective, approach to constructing such substituted pyrazoles.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
While specific computational studies on this compound are not widely reported, the broader field of pyrazole chemistry heavily relies on computational modeling. These in-silico techniques are crucial for understanding molecular behavior and guiding synthetic efforts.
Key Computational Tools for Pyrazole Research:
Density Functional Theory (DFT): Used to investigate the electronic structure, stability of tautomers (e.g., the pyrazol-3-ol vs. pyrazol-3-one forms), and predict spectroscopic properties. DFT can also elucidate reaction mechanisms, helping to rationalize regioselectivity in halogenation and other substitution reactions.
Molecular Docking: This technique predicts how a molecule like a pyrazole derivative might bind to a biological target, such as an enzyme or receptor. It is instrumental in the rational design of new bioactive compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pyrazole-containing systems over time, which is essential for understanding their interactions in a biological environment or within a material matrix.
For this compound, computational modeling could be instrumental in predicting its reactivity, tautomeric equilibrium under various conditions, and its potential interactions with biological targets, thereby accelerating its development for novel applications.
Exploration of Novel Catalytic and Materials Science Applications
The pyrazole scaffold is a "privileged structure" not only in medicine but also in catalysis and materials science. The specific functional groups of this compound—a bromine atom, a hydroxyl group, and the pyrazole core—make it an intriguing candidate for these advanced applications.
Catalysis: Pyrazole derivatives can act as ligands to form coordination complexes with various metals. These complexes have shown catalytic activity in a range of organic transformations. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group in this compound could coordinate with metal centers, creating novel catalysts. The bromine atom could also be leveraged in catalyst design or immobilization.
Materials Science: Pyrazoles are integral to the development of functional materials. Their derivatives have been used to create:
Luminescent Materials: The pyrazole ring system can be part of a larger conjugated structure that exhibits fluorescence, making it useful for sensors and organic light-emitting diodes (OLEDs).
Conducting Polymers: Incorporation of pyrazole units into polymer chains can influence their electronic properties.
Energetic Materials: The high nitrogen content of the pyrazole ring is a feature sought in the design of energetic materials.
Derivatization of this compound could lead to new monomers for polymerization or novel materials with tailored photophysical properties.
Potential for Derivatization in New Chemical Entities Discovery (excluding clinical)
The true potential of this compound lies in its capacity for derivatization to create new chemical entities for a variety of non-clinical applications, particularly in agrochemicals and as chemical probes for biological research.
The two key functional "handles" for derivatization are:
The Bromo Group: This atom is an excellent leaving group for nucleophilic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the straightforward introduction of a wide range of aryl, alkyl, or alkynyl substituents at the 5-position of the pyrazole ring.
The Hydroxyl Group: The hydroxyl group of the pyrazol-3-ol tautomer can be readily alkylated or acylated to generate ethers and esters, respectively. These modifications can significantly alter the compound's solubility, stability, and interaction with other molecules. researchgate.netmdpi.com
This synthetic versatility allows for the systematic modification of the core scaffold to explore structure-activity relationships. For instance, in the agrochemical field, pyrazole derivatives are known herbicides and insecticides. By creating a library of compounds derived from this compound, researchers could screen for new and effective crop protection agents. The structural modification of the related 5-bromo-1-methyl-1H-pyrazol-3-amine to create inhibitors of calcium channels demonstrates the scaffold's value in generating molecules that can modulate biological pathways. google.com
Q & A
Q. What are the most reliable synthetic routes for 5-bromo-1-methyl-1H-pyrazol-3-ol, and how can regioselectivity be controlled?
- Methodological Answer : A multi-step synthesis approach is recommended. For example, 5-methyl-1H-pyrazol-3-amine derivatives can be brominated using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperatures (0–5°C) to minimize side reactions . Regioselectivity in pyrazole bromination is influenced by steric and electronic factors; the C5 position is typically more reactive due to conjugation with the hydroxyl group. Catalytic methods using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) can enhance reaction efficiency and regioselectivity by stabilizing intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyl proton (C3-OH) typically appears as a broad singlet at δ 10–12 ppm, while the methyl group (C1-CH₃) resonates at δ 2.5–3.0 ppm. Bromine substitution at C5 deshields adjacent protons, shifting their signals .
- IR Spectroscopy : Key peaks include O–H stretching (~3200 cm⁻¹), C=O (if oxidized, ~1700 cm⁻¹), and C–Br (~600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 191 (C₄H₅BrN₂O⁺) confirm the molecular weight, with fragmentation patterns indicating Br loss (m/z 112) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid precipitation . Recrystallization from ethanol/n-hexane (1:3) yields high-purity crystals for structural studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., microbial strains, concentration ranges). Validate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Compare results with structurally similar analogs (e.g., 5-phenyl-1H-pyrazol-3-ol derivatives) to isolate the bromine/methyl group’s contribution . Dose-response curves and time-kill assays are critical for distinguishing bacteriostatic vs. bactericidal effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at C5, predicting susceptibility to nucleophilic attack. Fukui indices identify electrophilic centers, while transition-state modeling (e.g., for SN2 mechanisms) guides solvent and catalyst selection . Experimental validation via kinetic studies (e.g., monitoring Br⁻ release in DMSO/H₂O) is essential .
Q. What are the thermal stability limits of this compound under reaction conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 200°C. For high-temperature reactions (e.g., Suzuki coupling), stabilize the compound using inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF). Differential Scanning Calorimetry (DSC) reveals exothermic peaks at ~180°C, indicating potential decomposition pathways .
Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC data) reveals intermolecular hydrogen bonding (O–H···N) and halogen interactions (Br···Br), which influence melting points and solubility . For example, O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime derivatives exhibit enhanced stability due to π-stacking and H-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
